molecular formula C4H10Br3N B032657 Bis(2-bromoethyl)amine hydrobromide CAS No. 43204-63-3

Bis(2-bromoethyl)amine hydrobromide

Cat. No. B032657
CAS RN: 43204-63-3
M. Wt: 311.84 g/mol
InChI Key: YHHKEXPNBPDPOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-bromoethyl)amine hydrobromide involves multiple approaches, including the use of palladium-catalyzed reactions and bromination techniques. For example, palladium catalyzed reactions have been utilized for synthesizing complex aminoporphyrin, secondary bis(porphyrinyl)amine, and hydroxyporphyrin complexes from bromoporphyrins, highlighting the versatility of palladium catalysis in forming amine-containing structures (Esdaile, Senge, & Arnold, 2006). Additionally, novel brominating agents have been developed for the efficient bromination of allylic positions in organic compounds, showcasing advancements in bromination techniques that could be applicable to the synthesis of bis(2-bromoethyl)amine hydrobromide (Khazaei, Vaghei, & Karkhanei, 2002).

Molecular Structure Analysis

The molecular structure of bis(2-bromoethyl)amine hydrobromide and related compounds has been characterized using various spectroscopic and crystallographic techniques. The crystal structures of nickel complexes of primary 5-aminoporphyrin synthesized through palladium catalysis reveal intricate molecular geometries and interactions, offering insights into the structural aspects of similar amine compounds (Esdaile et al., 2006).

Chemical Reactions and Properties

Bis(2-bromoethyl)amine hydrobromide undergoes a variety of chemical reactions, reflecting its reactive nature. Research on bromination reactions, for instance, has provided valuable information on the reactivity of amine compounds with brominating agents, which is relevant to understanding the chemical behavior of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).

Physical Properties Analysis

The physical properties of bis(2-bromoethyl)amine hydrobromide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various scientific studies. While specific studies on these properties were not identified in the current literature search, related research on the synthesis and characterization of similar compounds provides a foundation for understanding the physical behavior of bis(2-bromoethyl)amine hydrobromide.

Chemical Properties Analysis

The chemical properties of bis(2-bromoethyl)amine hydrobromide, including its reactivity, stability, and interaction with other chemical species, are essential for its application in synthesis and material science. Studies on the bromination of organic compounds and the development of novel brominating agents offer insights into the chemical properties and reactivity of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).

Scientific Research Applications

  • Catalytic Activity in Coupling Reactions : Subhajit Bhunia et al. (2017) demonstrated that certain bisoxalamides, including derivatives of Bis(2-bromoethyl)amine hydrobromide, enhance the catalytic activity in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This facilitates the coupling of various (hetero)aryl bromides with anilines and secondary amines (Bhunia, Kumar, & Ma, 2017).

  • Synthesis of Bromo Nitrogen Mustards : A study by G. Pettit et al. (1964) indicated that N-bis(2-bromoethyl)amines offer a convenient route for the synthesis of certain bromo nitrogen mustards and efficient synthesis of N-bis(2-iodoethyl)amine hydroiodide (Pettit, Chamberland, Blonda, & Vickers, 1964).

  • Catalysis in Cycloalkylation Reactions : H. E. Ali (2007) found that bis-quaternary ammonium salts effectively catalyze cycloalkylation reactions of fatty amines with α,ω-dihaloalkanes, resulting in selective synthesis of cycloadducts in less than 4 hours (Ali, 2007).

  • Green Sonogashira Reaction : Martin Gazvoda et al. (2016) reported that the bis(Py-tzNHC)-palladium(II) complex, which involves Bis(2-bromoethyl)amine hydrobromide, catalyzes the "green" Sonogashira reaction, enabling copper-, amine-, phosphine-, and additive-free aerobic Sonogashira alkynylation (Gazvoda et al., 2016).

  • Bromination of Organic Allylic Compounds : A. Khazaei et al. (2002) demonstrated that N,N′-Dibromo-N,N′-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, a related compound, efficiently brominates allylic positions of organic compounds in ambient conditions in carbon tetrachloride (Khazaei, Vaghei, & Karkhanei, 2002).

  • Synthesis of Amine-Functionalized Nanoparticles : Ningning Guan et al. (2009) presented a one-step hydrolysis method for the selective synthesis of amine-functionalized magnetite nanoparticles and single-crystal hollow structures, with potential applications in biological testing, catalysis, and targeted drug delivery (Guan, Xu, Wang, & Sun, 2009).

Safety And Hazards

Bis(2-bromoethyl)amine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation and to use personal protective equipment when handling this chemical . In case of accidental release, it is advised to avoid letting the chemical enter drains or water courses .

properties

IUPAC Name

2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKEXPNBPDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962963
Record name 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-bromoethyl)amine hydrobromide

CAS RN

43204-63-3
Record name Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43204-63-3
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Record name 43204-63-3
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Record name 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1)
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Record name Bis(2-bromoethyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JA Settepani - 1963 - search.proquest.com
microfilmed exactly as received Page 1 This dissertation has been 64–6801 microfilmed exactly as received SETTEPANI, Joseph Anthony, 1933– BIS(2-CHLOROETHYL)AMINE …
Number of citations: 0 search.proquest.com
CB Cher, TP Pantev - Pharmaceutical Chemistry Journal, 1989 - Springer
Bis-(2-thiophosphatoethyl) amine (I). To a suspension of 4.46 g (25 mmole) of Na~ SPO 3 in 25 ml of water was added portionwise with vigorous stirring 3.9 g (12.5 [~ ole) of bis-(2-…
Number of citations: 2 link.springer.com
C Flader, J Liu, RF Borch - Journal of medicinal chemistry, 2000 - ACS Publications
A series of naphthoquinone and benzimidazolequinone phosphorodiamidates has been synthesized and studied as potential cytotoxic prodrugs activated by DT-diaphorase. Reduction …
Number of citations: 94 pubs.acs.org
D Sellmann, H Kunstmann, F Knoch, M Moll - Inorganic Chemistry, 1988 - ACS Publications
(CO)(NMeS4)]. The free ligands NhS4-H2 and OS4-H2 were obtained by acid hydrolysis of [Fe (CO)(XS4)]. The former, however, is better synthesized by direct reaction of 1, 2-…
Number of citations: 65 pubs.acs.org
S Morita, K Kitano, J Matsubara, T Ohtani, Y Kawano… - Tetrahedron, 1998 - Elsevier
A metabolite of Aripiprazole (1), 7-[4-[4-(2,3-dichloro-4-hydroxyphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (2), was prepared by the coupling reaction of 1-(4-benzyloxy…
Number of citations: 59 www.sciencedirect.com
RF Borch, J Liu, JP Schmidt, JT Marakovits… - Journal of medicinal …, 2000 - ACS Publications
A series of novel nitroheterocyclic phosphoramidates has been prepared, and the cytotoxicity of these compounds has been evaluated in clonogenic assays against B16, wild-type and …
Number of citations: 74 pubs.acs.org
M Hernick - 2002 - search.proquest.com
A series of 2-and 3-substituted indolequinone phosphoramidate prodrugs was synthesized and the biological activity evaluated. These prodrugs were designed to undergo enzymatic …
Number of citations: 3 search.proquest.com
J Liu - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
KM Fries, RF Borch - Journal of medicinal chemistry, 1991 - ACS Publications
31P NMR spectroscopy was used tostudy the solvolysis kinetics of a novel series of alkylating monoester phosphoramidates (4a-d) under model physiologic conditions. Halide ion …
Number of citations: 13 pubs.acs.org
C Flader - 1999 - search.proquest.com
The design and synthesis of prodrugs that can be selectively activated within tumor cells is an attractive approach to developing new chemotherapeutic agents with fewer side effects …
Number of citations: 0 search.proquest.com

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